molecular formula C15H11BrN2 B3013480 (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole CAS No. 783341-22-0

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole

Cat. No.: B3013480
CAS No.: 783341-22-0
M. Wt: 299.171
InChI Key: BYNIYNDCXREWPW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound that belongs to the class of benzimidazoles, which are known for their diverse biological activities. This compound features a bromostyryl group attached to the benzimidazole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole typically involves the reaction of 3-bromobenzaldehyde with 1H-benzo[d]imidazole in the presence of a base. The reaction is carried out under reflux conditions, often using ethanol as the solvent. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.

    Substitution: The bromine atom in the bromostyryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce styryl-substituted benzimidazoles.

Scientific Research Applications

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-bromostyryl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The bromostyryl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    2-styryl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-(3-chlorostyryl)-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its biological activity

Biological Activity

Introduction

(E)-2-(3-bromostyryl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a bromostyryl group attached to a benzo[d]imidazole moiety, which contributes to its lipophilicity and biological activity. The presence of the bromine atom enhances the electronic properties of the molecule, potentially influencing its interactions with biological targets.

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: MDA-MB-231 Cell Line

In a study evaluating multiple benzimidazole derivatives, this compound was tested against the MDA-MB-231 breast cancer cell line. The results demonstrated an IC50 value indicating potent antiproliferative activity. The mechanism was linked to apoptosis induction through mitochondrial pathways, disrupting mitochondrial membrane potential and activating caspases .

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (μM)Cell LineMechanism of Action
2g16.38MDA-MB-231Apoptosis via mitochondrial disruption
1a>100MDA-MB-231Low activity
3g21.93MDA-MB-231Apoptosis via caspase activation

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown efficacy against various bacterial strains and fungi.

Bacterial Inhibition

Research indicates that benzimidazole derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications at the 2-position of the benzimidazole ring can enhance antibacterial activity.

Table 2: Antimicrobial Activity Against Selected Pathogens

CompoundMIC (μg/mL)Pathogen
2g4Staphylococcus aureus
1b64Candida albicans
3ao<1MRSA

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases due to mitochondrial dysfunction leads to programmed cell death in cancer cells .
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit farnesyltransferase, impacting cell signaling pathways involved in cancer progression .
  • Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of biofilm formation have been noted for related benzimidazole derivatives .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various structural modifications:

  • Substituents on the Benzimidazole Ring : Alterations in substituents at different positions can significantly affect both antiproliferative and antimicrobial activities.
  • Lipophilicity : Increased lipophilicity correlates with enhanced membrane permeability, improving bioavailability and efficacy against target cells .

Properties

IUPAC Name

2-[(E)-2-(3-bromophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15/h1-10H,(H,17,18)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNIYNDCXREWPW-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.